Ivermectin B1a aglycone is a semisynthetic derivative of avermectin B1a, a naturally occurring macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis [, ]. It is a major component of the widely used antiparasitic drug Ivermectin []. Ivermectin B1a aglycone lacks the disaccharide moiety present in the parent compound, Ivermectin B1a. This structural difference significantly impacts its pharmacological properties [, , ]. In scientific research, Ivermectin B1a aglycone serves as a valuable tool to investigate the structure-activity relationships of avermectins and explore their potential in various biological applications [].
Ivermectin B1a aglycone is a key compound derived from the avermectin family, which is primarily known for its antiparasitic properties. It is a product of the biosynthetic pathway of avermectins, which are produced by the bacterium Streptomyces avermitilis. The aglycone form lacks the sugar moieties found in its glycosylated counterparts, making it a focus for research into its pharmacological effects and potential modifications.
Ivermectin B1a aglycone originates from the fermentation of Streptomyces avermitilis, which synthesizes various avermectins through a polyketide synthase pathway. The initial steps involve the assembly of acyl units leading to the formation of the aglycone, which can then be glycosylated to produce different avermectin derivatives used in medicine .
Ivermectin B1a aglycone is classified as a macrolide antibiotic. It falls under the broader category of antiparasitic agents, specifically targeting nematodes and arthropods. Its structure and function are closely related to other compounds in the avermectin and milbemycin families, with significant differences in their sugar components influencing their biological activity .
The synthesis of Ivermectin B1a aglycone can be approached through both biosynthetic and chemical methods.
The total synthesis often involves:
Ivermectin B1a aglycone has a complex molecular structure characterized by a large macrolide ring with multiple chiral centers. Its chemical formula is , indicating a significant presence of oxygen, which is typical for macrolides.
Ivermectin B1a aglycone can undergo various chemical reactions that modify its structure for enhanced efficacy or altered pharmacological properties:
The reaction conditions (e.g., temperature, pH) are crucial for controlling product formation and minimizing degradation or unwanted byproducts during synthesis or modification processes .
Ivermectin B1a aglycone exerts its antiparasitic effects primarily by binding to glutamate-gated chloride channels in parasites, leading to paralysis and death. This mechanism disrupts neurotransmission in susceptible organisms, making it effective against various parasitic infections.
Relevant analyses indicate that environmental factors can significantly impact its stability and efficacy as a pharmaceutical agent .
Ivermectin B1a aglycone is primarily utilized in scientific research focused on developing new antiparasitic treatments. Its applications include:
The ongoing research into modifying Ivermectin B1a aglycone continues to reveal new therapeutic potentials and applications across various fields of medicine and pharmacology.
Ivermectin B1a aglycone is a core macrocyclic lactone structure derived from the selective hydrolysis of ivermectin B1a, a prominent member of the avermectin family. This hydrolysis removes the disaccharide unit (L-oleandrosyl-L-oleandrose) attached at the C13 position, exposing the aglycone's pentacyclic backbone [2] [5]. The compound retains the hexahydrobenzofuran "south" segment and 6,6-spiroacetal "north" segment characteristic of avermectins but lacks glycosylation, significantly altering its biochemical properties [3] [4]. Key functional groups include the C5 methoxy group, C13 hydroxyl group, and the C22-C23 double bond, which collectively influence its bioactivity [5] [8].
Structural Comparison to Parent Compounds:Table 1: Structural Features of Ivermectin B1a Aglycone vs. Related Compounds
Feature | Ivermectin B1a Aglycone | Ivermectin B1a | Avermectin B1a |
---|---|---|---|
Molecular Formula | C₃₄H₄₈O₈ / C₃₄H₅₀O₈* | C₄₈H₇₄O₁₄ | C₄₈H₇₂O₁₄ |
Molecular Weight | 584.75 / 586.77* | 875.10 | 873.08 |
Glycosylation | Absent | Disaccharide at C13 | Disaccharide at C13 |
C22-C23 Bond | Unsaturated | Saturated (dihydro) | Unsaturated |
Bioactive Core | Pentacyclic lactone | Pentacyclic lactone | Pentacyclic lactone |
* Variations exist depending on saturation state [2] [5]
The discovery of ivermectin B1a aglycone is intrinsically linked to the isolation of avermectins from Streptomyces avermitilis (reclassified as S. avermectinius) in the 1970s by Satoshi Ōmura and William Campbell [3] [8]. Initial research focused on intact avermectins, but hydrolysis studies in the 1980s revealed that acid degradation of ivermectin produced the aglycone derivative while preserving its macrocyclic ring [5] [7]. This finding catalyzed investigations into structure-activity relationships, demonstrating that the disaccharide moiety was non-essential for certain biological activities [2] [8].
Table 2: Key Milestones in Aglycone Research
Year | Event | Significance |
---|---|---|
1978 | Isolation of Streptomyces avermitilis from Japanese soil | Source organism for avermectins identified [3] |
1981 | Structural elucidation of avermectin B1a | Basis for aglycone derivation established [8] |
1985 | Hydrolysis studies of ivermectin | Ivermectin B1a aglycone characterized [5] |
1990s | Biosynthetic studies of avermectin gene cluster | Aglycone confirmed as a biosynthetic intermediate [3] [8] |
Ivermectin B1a aglycone exhibits a distinct mode of action compared to its glycosylated counterparts. While avermectins and ivermectin induce paralysis in nematodes and arthropods by enhancing glutamate-gated chloride channel (GluCl) permeability to Cl⁻ ions, the aglycone lacks this paralytic activity [1] [2]. Instead, it inhibits larval development stages in nematodes by disrupting molting processes and intrinsic exsheathment, as demonstrated in Wuchereria bancrofti and Brugia malayi studies [1] [6]. This specificity makes it a valuable tool for probing:
Table 3: Biological Activity Profile of Ivermectin B1a Aglycone
Organism | Biological Effect | Mechanistic Insight |
---|---|---|
Wuchereria bancrofti | Inhibits L3 to L4 molting (in vitro) | Disruption of larval development cycle [1] |
Brugia malayi | Blocks microfilarial exsheathment in mosquitoes | Prevents transmission stages [1] |
Caenorhabditis elegans | No paralysis observed | Confirms absence of GluCl activation [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7